8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine
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Overview
Description
9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a unique structure combining pyridine, pyrrole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridine derivative with a pyrrole derivative, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Shares structural similarities and is also studied for its anticancer properties.
Uniqueness
9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific combination of pyridine, pyrrole, and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N5 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine |
InChI |
InChI=1S/C14H15N5/c15-14-17-7-11-10-5-6-16-8-12(10)19(13(11)18-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,15,17,18) |
InChI Key |
FLUPFKUBVXWPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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